molecular formula C14H9Cl2FO2 B1350784 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 667436-66-0

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1350784
CAS No.: 667436-66-0
M. Wt: 299.1 g/mol
InChI Key: XJQHWDOSHSABAA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde according to IUPAC rules. This designation reflects its core benzaldehyde structure with substituents at specific positions:

  • Position 5 : A chlorine atom attached to the benzaldehyde ring.
  • Position 2 : An ether-linked benzyl group substituted with chlorine at position 2 and fluorine at position 4 of the phenyl ring.

The CAS registry number 667436-66-0 and SMILES notation C1=CC(=CC(=C1COC2=CC=C(C=C2C=O)Cl)Cl)F further identify the compound.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₉Cl₂FO₂ , derived from its structural components:

Component Formula Contribution
Benzaldehyde core C₇H₅O C₇H₅O
(2-chloro-4-fluorobenzyl) group C₇H₅ClF C₇H₅ClF
Total C₁₄H₁₀Cl₂FO₂ C₁₄H₉Cl₂FO₂ (after accounting for reaction sites)

The molecular weight is 299.12 g/mol , calculated as follows:
$$ \text{MW} = (12 \times 14) + (1 \times 9) + (35.45 \times 2) + (19 \times 1) + (16 \times 2) = 299.12 \, \text{g/mol} $$.

Stereochemical Configuration and Conformational Isomerism

The compound is achiral due to the absence of stereogenic centers. Key observations include:

  • Symmetrical Substituents : The chlorine and fluorine atoms on the benzyl group are positioned symmetrically relative to the ether linkage, preventing chirality.
  • Planar Geometry : The benzaldehyde ring and attached benzyl group adopt planar conformations, minimizing steric hindrance.

No stereoisomers or conformers are reported in the literature.

Crystallographic Data and Solid-State Packing Arrangements

No crystallographic studies for this compound are documented in the provided sources. However, structural analogs (e.g., benzaldehyde derivatives with ether linkages) often exhibit:

  • Hydrogen Bonding : Interactions between aldehyde protons and oxygen atoms in adjacent molecules.
  • π-π Stacking : Aromatic rings aligned in parallel or offset configurations.

For precise packing details, experimental X-ray diffraction data are required.

Properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(17)6-13(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQHWDOSHSABAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396735
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
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Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-66-0
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the development of bioactive compounds for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Benzaldehyde Derivatives

Compound Name Substituents (Position) Purity (%) Key Applications/Properties Reference
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde 5-Cl; 2-(2-Cl-4-F-benzyloxy) N/A Azomethine ligand synthesis; PL studies
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde (QZ-8717) 5-Br; 2-(2-Cl-4-F-benzyloxy) 95 Potential brominated analog for enhanced luminescence
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (QY-3083) 5-Br; 2-(2-Cl-6-F-benzyloxy) 95 Altered steric effects due to 6-F substitution
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde 5-Cl; 2-(2-Cl-benzyloxy) N/A Reduced electronic effects (no F)

Key Observations :

  • Fluorine Position : The 4-fluoro group in the target compound vs. 6-fluoro in QY-3083 alters steric hindrance and electronic distribution, impacting ligand-metal coordination .
  • Fluorine Absence : The absence of fluorine in 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde reduces electronegativity, likely decreasing solubility in polar solvents .

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups

Compound Name Functional Group Key Properties Reference
(E)-5-Chloro-2-(1H-imidazol-4-yl)benzaldehyde Oxime (DX-03-05) Oxime group at aldehyde position Bioactive; tested as IDO1 inhibitor
2-(2H-Tetrazol-5-yl)benzaldehyde Tetrazole ring at position 2 Enhanced hydrogen bonding; medicinal chemistry applications

Key Observations :

  • Oxime Formation : DX-03-05 demonstrates how substituting the aldehyde group with an oxime improves biological activity, likely due to increased hydrogen-bonding capacity .
  • Tetrazole Incorporation : The tetrazole ring in 2-(2H-tetrazol-5-yl)benzaldehyde introduces aromaticity and acidity, broadening pharmacological utility compared to simple aldehydes .

Biological Activity

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde, with the chemical formula C14H9Cl2FO2 and CAS number 667436-66-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H9Cl2FO2
  • Molecular Weight : 296.13 g/mol
  • CAS Number : 667436-66-0

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives containing similar structural motifs have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.33Induces apoptosis via Bcl-2 modulation
Compound BHeLa (cervical cancer)31.60Inhibits cell migration
Compound CMDA-MB-231 (triple-negative breast cancer)70.71Selective cytotoxicity

These findings suggest that the structural characteristics of this compound may provide a foundation for further development of anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that similar benzaldehyde derivatives can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases:

  • Mechanism of Action :
    • Inhibition of NF-kB signaling pathway.
    • Reduction of reactive oxygen species (ROS).
    • Protection against Aβ-induced neurotoxicity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, some derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease:

EnzymeCompoundIC50 (µM)
AChECompound D3.08 ± 0.29
BuChECompound E0.03

These results highlight the potential therapeutic applications of this compound in treating cognitive disorders.

Study on Anticancer Activity

A study published in Molecules evaluated a series of benzaldehyde derivatives against multiple cancer cell lines. The results showed that compounds with similar substitutions to this compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with an IC50 value of approximately 10 µM .

Neuroprotective Study

Another study focused on the neuroprotective effects of benzaldehyde derivatives in a scopolamine-induced model of Alzheimer’s disease in mice. The administration of these compounds led to improvements in memory and learning capabilities, attributed to their ability to reduce neuroinflammation and oxidative stress markers .

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde?

A common method involves nucleophilic substitution between a substituted benzyl chloride and a hydroxybenzaldehyde derivative. For example, 4-((2-chlorobenzyl)oxy)benzaldehyde is synthesized by reacting p-hydroxybenzaldehyde with 2-chlorobenzyl chloride in dry acetonitrile under ambient temperature for 24 hours, followed by extraction with DCM, brine washing, and recrystallization from ethanol . Adapting this protocol, substituting with 2-chloro-4-fluorobenzyl chloride would yield the target compound. Key parameters include solvent choice (acetonitrile for polar aprotic conditions), stoichiometric ratios (1.5 eq. benzyl chloride), and purification via recrystallization.

Q. How can researchers verify the structural identity of this compound?

Structural confirmation typically employs:

  • Single-crystal X-ray diffraction for unambiguous determination of molecular geometry (e.g., bond lengths, angles) .
  • IR spectroscopy to identify functional groups, such as the aldehyde C=O stretch (~1689 cm⁻¹) and aryl ether C-O vibrations (~1255 cm⁻¹) .
  • NMR spectroscopy for positional assignment of substituents (e.g., distinguishing chloro and fluoro groups via 19F^{19}\text{F} and 13C^{13}\text{C} NMR) .

Q. What safety precautions are essential when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation from aldehyde vapors.
  • Follow first-aid protocols: rinse exposed areas with water and consult a physician immediately .

Advanced Research Questions

Q. How do reaction solvents influence the synthesis of benzaldehyde derivatives?

Solvent polarity and coordination ability significantly impact reaction kinetics and product purity. For example:

  • Benzene (non-polar) in thionyl chloride-mediated reactions may lead to slower reaction rates but higher selectivity for acyl chloride intermediates .
  • Dichloromethane (DCM) offers moderate polarity, enabling efficient mixing of reactants and intermediates at 50°C, though prolonged heating risks decomposition .
  • Acetonitrile (polar aprotic) enhances nucleophilicity of phenolic oxygen in substitution reactions, as seen in the synthesis of 4-((2-chlorobenzyl)oxy)benzaldehyde .

Q. How can researchers resolve discrepancies in reported melting points for structurally similar benzaldehydes?

Variations in melting points (e.g., 58–60°C for 4-chloro-2-fluorobenzaldehyde vs. 46–49°C for 4-chloro-3-fluorobenzaldehyde ) may arise from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., ethanol vs. hexane).
  • Purity : Impurities from incomplete purification (e.g., residual solvents or byproducts) lower observed melting ranges.
  • Substituent position : Ortho vs. para substituents alter intermolecular interactions (e.g., hydrogen bonding in 5-chloro-2-hydroxybenzaldehyde ).

Q. What advanced strategies optimize yield in multi-step syntheses involving this compound?

  • Catalytic systems : Use of N,N-dimethylformamide (DMF) as a catalyst in chlorination steps improves conversion rates .
  • Temperature control : Lower temperatures (0–20°C) minimize side reactions during acyl chloride formation .
  • Chromatographic monitoring : TLC (PE/EtOAc 80:20) ensures reaction completion before workup .

Methodological Considerations

Q. How to design a scalable purification protocol for this compound?

  • Recrystallization : Use absolute ethanol for high-purity crystals, as demonstrated for 4-((2-chlorobenzyl)oxy)benzaldehyde (98% yield) .
  • Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for isomers or closely related derivatives.
  • Distillation : For volatile intermediates (e.g., benzoyl chlorides), fractional distillation under reduced pressure prevents thermal degradation .

Q. What analytical techniques are critical for detecting trace impurities?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed aldehyde or ether cleavage products).
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and halogens .
  • DSC/TGA : Assess thermal stability and decomposition profiles for storage recommendations .

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